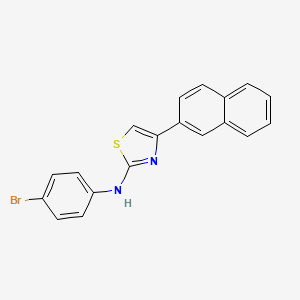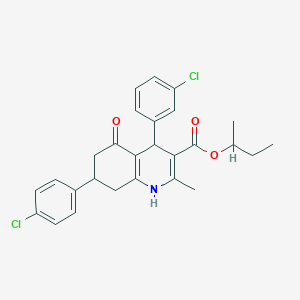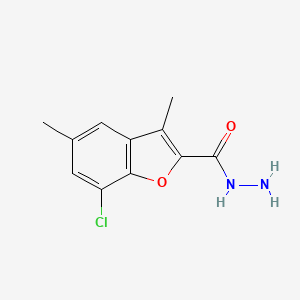
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CETCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETCA is a triazole derivative that possesses unique chemical properties, making it an attractive candidate for drug discovery and other research applications.
作用機序
The mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of certain proteins, such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects in cells. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and pain. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents.
実験室実験の利点と制限
One of the major advantages of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its unique chemical structure, which makes it an attractive candidate for drug discovery and other research applications. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit promising pharmacological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has not been extensively studied in vivo, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for the research on 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields of scientific research. Finally, further studies are needed to investigate the safety and efficacy of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in vivo, which will be crucial for its potential applications in clinical settings.
Conclusion
In conclusion, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential as an anticancer and antimicrobial agent, and it has been shown to exhibit promising pharmacological activities. However, further research is needed to fully understand the mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields of scientific research.
合成法
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the use of cyclopropylamine, 4-ethylbenzaldehyde, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
科学的研究の応用
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is in drug discovery, where it has been shown to exhibit promising pharmacological activities. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an antimicrobial agent, as it has been shown to exhibit antibacterial and antifungal activities.
特性
IUPAC Name |
5-cyclopropyl-1-(4-ethylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-9-3-7-11(8-4-9)17-13(10-5-6-10)12(14(18)19)15-16-17/h3-4,7-8,10H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCHYOBWUFQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)


![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


